![molecular formula C5H7F3S B2632578 [1-(Trifluoromethyl)cyclopropyl]methanethiol CAS No. 2503207-38-1](/img/structure/B2632578.png)

[1-(Trifluoromethyl)cyclopropyl]methanethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

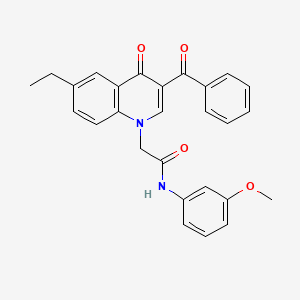

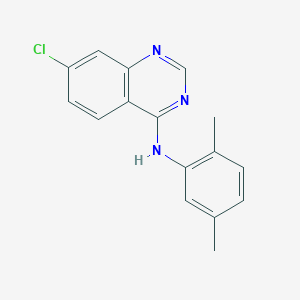

“[1-(Trifluoromethyl)cyclopropyl]methanethiol” is a chemical compound with the CAS Number: 2503207-38-1 . It has a molecular weight of 156.17 . The IUPAC name for this compound is (1-(trifluoromethyl)cyclopropyl)methanethiol .

Molecular Structure Analysis

The InChI code for “[1-(Trifluoromethyl)cyclopropyl]methanethiol” is 1S/C5H7F3S/c6-5(7,8)4(3-9)1-2-4/h9H,1-3H2 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

Trifluoromethylcarbenes in Cyclopropanation

Research by Duan et al. (2016) demonstrates the generation of trifluoromethylcarbenes, which are applied in Fe-catalyzed cyclopropanation of olefins. This process yields trifluoromethylated cyclopropanes with high efficiency, underlining the utility of these compounds in synthesizing structurally complex and functionally diverse molecules (Duan, Lin, Xiao, & Gu, 2016).

Enantioselective Synthesis

The work by Denton, Sukumaran, and Davies (2007) focuses on the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes. Their method uses 1-aryl-2,2,2-trifluorodiazoethanes and alkenes, catalyzed by a dirhodium complex, to achieve high diastereoselectivity and enantioselectivity (Denton, Sukumaran, & Davies, 2007).

Methanethiol Utilization in Feed Additives

A study on the safety of methanethiol as a feed additive by Bampidis et al. (2020) illustrates its safe use for all animal species at specific concentrations, although this is more related to the safety and application of methanethiol rather than [1-(Trifluoromethyl)cyclopropyl]methanethiol specifically (Bampidis et al., 2020).

Methanethiol Synthesis from CO and H2S

The catalytic synthesis of methanethiol from carbon monoxide and hydrogen sulfide over vanadium-based catalysts by Mul, Wachs, and Hirschon (2003) highlights an efficient method for producing methanethiol, potentially opening pathways for synthesizing related compounds (Mul, Wachs, & Hirschon, 2003).

Mild Synthesis of Trifluoromethyl-Cyclopropanes

Cyr et al. (2019) developed a method for synthesizing 1,1-disubstituted trifluoromethyl-cyclopropanes using trifluoromethylalkenes and unstabilized sulfonium ylides. This approach offers a practical route to pharmacologically interesting cyclopropyl moieties with high yields (Cyr, Flynn-Robitaille, Boissarie, & Marinier, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

[1-(trifluoromethyl)cyclopropyl]methanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3S/c6-5(7,8)4(3-9)1-2-4/h9H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMAZYNZDMSGGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CS)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Trifluoromethyl)cyclopropyl]methanethiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(1-pyrrolidinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2632497.png)

![methyl 5-(((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2632501.png)

![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2632504.png)

![3-(2-methoxyethyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2632505.png)

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2632515.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B2632517.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide](/img/structure/B2632518.png)